molecular formula C8H10N2O2 B7942318 2-amino-N-methoxybenzamide CAS No. 40928-15-2

2-amino-N-methoxybenzamide

Cat. No. B7942318
M. Wt: 166.18 g/mol
InChI Key: VEBOWXZBIOQECE-UHFFFAOYSA-N
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Patent
US08569298B2

Procedure details

O-Methylhydroxylamine hydrochloride (1.253 g, 15.00 mmol) was added to 1H-3,1-benzoxazine-2,4-dione (isatoic anhydride) (1.631 g, 10 mmol) in THF (50 mL) containing DIPEA (2.79 ml, 16.00 mmol). The resulting solution was stirred at room temperature for 4 hours and then heated to reflux for 17 hours. The mixture was allowed to cool to room temperature, filtered and then evaporated. The residue was dissolved in MeOH (20 mL) and then loaded onto an SCX column. The mixture was eluted first with MeOH and then with a 7N solution of NH3 in MeOH. Fractions containing product were combined and then evaporated to afford 2-amino-N-methoxybenzamide (1.410 g, 85% yield); 1H NMR spectrum: (300 MHz, DMSO) δ 3.67 (3H, s), 6.26 (2H, s), 6.48 (1H, m), 6.70 (1H, dd), 7.15 (1H, m), 7.31 (1H, dd), 11.36 (1H, s); Mass spectrum: m/z (ESI+) (M+H)+=167.41.
Quantity
1.253 g
Type
reactant
Reaction Step One
Quantity
1.631 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.79 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH2:4].[NH:5]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:8](=O)[O:7]C1=O.CCN(C(C)C)C(C)C>C1COCC1>[NH2:5][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:8]([NH:4][O:3][CH3:2])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
1.253 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
1.631 g
Type
reactant
Smiles
N1C(OC(C2=C1C=CC=C2)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.79 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (20 mL)
WASH
Type
WASH
Details
The mixture was eluted first with MeOH
ADDITION
Type
ADDITION
Details
Fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C(=O)NOC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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